(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone
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Overview
Description
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone is a complex organic compound that features a thiazepane ring, a dimethylamino group, and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the dimethylamino group and the isopropoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups depending on the nucleophile or electrophile used.
Scientific Research Applications
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-methoxyphenyl)methanone
- (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-ethoxyphenyl)methanone
Uniqueness
What sets (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone apart from similar compounds is the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may lead to different interactions with molecular targets and potentially novel applications in various fields.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-14(2)22-17-8-6-15(7-9-17)18(21)20-10-5-11-23-13-16(20)12-19(3)4/h6-9,14,16H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAXBPUUQYOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCSCC2CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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